molecular formula C7H3BrClNO2 B6160477 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1226072-99-6

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6160477
CAS No.: 1226072-99-6
M. Wt: 248.46 g/mol
InChI Key: FLBXKYXECIUMJE-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazolone Scaffolds in Organic Synthesis

The synthesis of benzoxazolone scaffolds dates back to the mid-20th century, with early methods often involving the condensation of 2-aminophenols with phosgene (B1210022) or its derivatives. A notable early contribution was reported in 1958, detailing the synthesis of various substituted benzoxazolones. acs.org Over the decades, synthetic methodologies have evolved to become more efficient, safer, and more versatile.

Modern synthetic routes often employ milder and less hazardous reagents. For instance, carbonyldiimidazole (CDI) or triphosgene (B27547) are now commonly used as phosgene surrogates for the cyclization of 2-aminophenols. nih.gov Other innovative methods include the partial reduction of nitroarenes followed by a microwave-assisted rearrangement and ring-closure sequence, which provides a practical approach to this important pharmacophore. nih.gov The development of one-pot syntheses and the use of novel catalysts continue to expand the toolkit available to organic chemists for accessing diverse benzoxazolone derivatives. organic-chemistry.org

Structural Features and Aromaticity of 2,3-Dihydro-1,3-Benzoxazol-2-ones

The core structure of 2,3-dihydro-1,3-benzoxazol-2-one consists of a planar, rigid heterocyclic system. nih.gov This scaffold integrates a benzene (B151609) ring, which is aromatic, with a five-membered oxazolidin-2-one ring. The fusion of these two rings creates a unique electronic and steric environment.

Key structural features include:

A Fused Ring System: The combination of an aromatic benzene ring and a non-aromatic oxazolidinone ring.

A Lactam-like Moiety: The oxazolidinone ring contains a cyclic carbamate (B1207046) (or urethane) functional group (-NH-C(=O)-O-).

Hydrogen Bonding Capabilities: The NH group can act as a hydrogen bond donor, while the carbonyl oxygen and the ring oxygen can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. nih.gov

The aromaticity of the benzoxazolone scaffold is confined to the benzene portion of the molecule. The oxazolidinone ring is saturated and therefore not aromatic. This combination of an aromatic and a non-aromatic ring contributes to the scaffold's distinct chemical properties and its ability to adopt specific conformations for receptor binding.

Table 1: Key Structural and Chemical Properties of the Benzoxazolone Scaffold
PropertyDescription
Core Structure Benzene ring fused to an oxazolidin-2-one ring
Functional Group Cyclic carbamate (lactam-like)
Aromaticity The benzene ring is aromatic; the oxazolidinone ring is not.
Hydrogen Bonding Contains both hydrogen bond donor (N-H) and acceptor (C=O, O) sites.
Reactivity Amenable to substitution on the aromatic ring and the nitrogen atom. researchgate.net

Importance of Halogenated Benzoxazolone Derivatives in Chemical Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoxazolone scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. In 2021 alone, 14 of the 50 new drugs approved by the FDA contained halogen atoms. mdpi.com

The strategic placement of halogens can lead to:

Enhanced Lipophilicity: Halogens can increase a molecule's ability to cross biological membranes. researchgate.net

Improved Metabolic Stability: The presence of a halogen can block sites of metabolic degradation, prolonging the compound's duration of action. mdpi.com

Modified Electronic Properties: The electron-withdrawing nature of halogens can alter the acidity of nearby protons and influence binding interactions.

Halogen Bonding: A halogen atom can act as a Lewis acid and form a non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom in a biological target), which can enhance binding affinity and selectivity.

Specifically, chlorine and bromine are frequently used to enhance the biological activities of heterocyclic compounds, including antimicrobial and anticancer effects. mdpi.comnih.gov

Overview of Research Directions for 6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the known activities of related halogenated benzoxazolones and other heterocyclic systems provide a strong rationale for its investigation. The synthesis of di-halogenated compounds, such as 6-bromo/6,8-dibromo substituted quinazolinones (derived from benzoxazinones), has been explored for antiviral activity. Similarly, compounds like 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole are recognized as important intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. a2bchem.com

The presence of both a bromine and a chlorine atom on the aromatic ring of the benzoxazolone scaffold suggests several potential research avenues. These include its synthesis and evaluation as:

An intermediate for further chemical elaboration: The bromine and chlorine atoms provide reactive handles for cross-coupling and other functionalization reactions to build more complex molecules.

A candidate for biological screening: Given that halogenation is a key strategy for enhancing potency, this compound would be a logical candidate for screening in various biological assays, particularly for anticancer, antimicrobial, and anti-inflammatory activities, where other benzoxazolone derivatives have shown promise. nih.govmdpi.combiotech-asia.org

The study of such di-halogenated systems contributes to a deeper understanding of structure-activity relationships (SAR), helping to delineate the optimal substitution patterns for achieving desired biological effects.

Table 2: Comparison of this compound with Related Halogenated Heterocycles
CompoundCore ScaffoldHalogen SubstitutionPotential Research Area
This compound Benzoxazolone4-Chloro, 6-BromoIntermediate, Anticancer, Antimicrobial
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-oneBenzimidazolone4-Bromo, 6-FluoroAntiviral, Antitumor, Anti-inflammatory smolecule.com
6-Bromo-2-substituted-1,3-benzoxazin-4-oneBenzoxazinone6-BromoAntiviral intermediate
2-(4-bromophenyl)-6-chloro-benzoxazoleBenzoxazole (B165842)6-Chloro (on benzoxazole), 4-Bromo (on phenyl)Chemical Synthesis chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1226072-99-6

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

6-bromo-4-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)

InChI Key

FLBXKYXECIUMJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)Cl)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Chloro 2,3 Dihydro 1,3 Benzoxazol 2 One and Its Precursors

Conventional Synthetic Routes to the Benzoxazolone Core

The formation of the 2,3-dihydro-1,3-benzoxazol-2-one ring system is a well-established transformation in organic chemistry. Several reliable methods have been developed, primarily involving the cyclization of ortho-aminophenol derivatives.

Cyclization Reactions of Substituted 2-Aminophenols

The most direct and widely employed method for constructing the benzoxazolone core is the cyclization of a corresponding 2-aminophenol (B121084) with a carbonylating agent. This reaction involves the formation of two bonds: a C-N bond and a C-O bond, to close the five-membered ring. A variety of reagents can serve as the C1 carbonyl source, including phosgene (B1210022), triphosgene (B27547), chloroformates, carbonyldiimidazole (CDI), and urea (B33335).

For the synthesis of 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one, this strategy would ideally start from 2-amino-5-bromo-3-chlorophenol. The reaction proceeds by initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization where the phenolic hydroxyl group displaces a leaving group to form the cyclic carbamate (B1207046) (lactone). The choice of carbonylating agent and reaction conditions can be optimized to achieve high yields.

Table 1: Common Carbonylating Agents for Benzoxazolone Synthesis from 2-Aminophenols

Carbonylating Agent Typical Conditions Advantages Disadvantages
Phosgene (COCl₂) / Triphosgene Inert solvent (e.g., Toluene, CH₂Cl₂), often with a base (e.g., Et₃N) High reactivity, good yields Highly toxic gas, requires special handling
Carbonyldiimidazole (CDI) Aprotic solvent (e.g., THF, CH₂Cl₂) at room temp. or gentle heat Mild conditions, solid reagent, good yields Relatively expensive
Chloroformates (e.g., Ethyl Chloroformate) Base (e.g., Pyridine, NaHCO₃), aqueous or organic solvent Readily available, moderate conditions Can sometimes lead to N- or O-acylated byproducts

Multi-Component Reactions for Benzoxazolone Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. While less common for the direct synthesis of simple benzoxazolones, MCR strategies can be devised to generate highly substituted derivatives. Conceptually, an MCR could be designed involving a phenol (B47542), an amine source, and a carbonyl equivalent, along with a catalyst system to facilitate the sequential bond formations and cyclization to yield the benzoxazolone scaffold. However, achieving the specific substitution pattern of this compound via an MCR would require carefully designed, pre-halogenated starting materials.

Strategies for Introducing Halogen Substituents (Bromine and Chlorine)

The introduction of bromine and chlorine onto the benzoxazolone ring can be achieved either by halogenating a pre-formed benzoxazolone or by starting the synthesis with an aromatic precursor that already contains the desired halogens.

Regioselective Halogenation of Benzoxazolone Derivatives

Direct halogenation of the benzoxazolone ring system is governed by the directing effects of the substituents on the aromatic ring. The benzoxazolone moiety as a whole is an ortho-, para-directing group due to the electron-donating nature of the ring oxygen and nitrogen atoms. However, the electron-withdrawing effect of the carbonyl group deactivates the ring towards electrophilic substitution.

To synthesize the target compound via this route, one could envision a two-step halogenation process:

Chlorination of 6-bromo-2,3-dihydro-1,3-benzoxazol-2-one: The bromine at position 6 and the benzoxazolone ring itself would direct an incoming electrophile. The bromine is a deactivating ortho-, para-director, while the fused ring is an activating ortho-, para-director. The position ortho to the fused ring system (position 4) would be a plausible site for chlorination.

Bromination of 4-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Similarly, starting with the 4-chloro derivative, the chlorine atom (a deactivating ortho-, para-director) and the fused ring would direct the incoming electrophilic bromine. Position 6 is para to the ring oxygen and meta to the chlorine, making it a likely position for bromination.

Common halogenating agents for such electrophilic aromatic substitutions are listed below. The regioselectivity can be challenging to control and may lead to mixtures of isomers.

Table 2: Common Reagents for Electrophilic Halogenation

Halogenation Reagent Typical Conditions
Chlorination N-Chlorosuccinimide (NCS) Acetic acid or other polar solvents
Chlorine (Cl₂) Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
Bromination N-Bromosuccinimide (NBS) Acetic acid, CCl₄, often with a radical initiator for benzylic bromination but ionic for aromatic

Synthesis from Pre-Halogenated Aromatic Precursors

A more controlled and often preferred strategy is to begin with an aromatic precursor that already has the required 4-chloro and 6-bromo substitution pattern. This approach avoids potential issues with regioselectivity during the halogenation of the benzoxazolone core. The key intermediate for this synthesis is 2-amino-5-bromo-3-chlorophenol .

The synthesis of this precursor is a multi-step process that could start from a simpler, commercially available halogenated aniline (B41778) or phenol. For example, one could start with 4-bromo-2-chloroaniline, introduce a hydroxyl group (or a precursor like a nitro group that can be converted to both the amine and hydroxyl functionalities), and then perform the necessary functional group interconversions. A documented route for a related compound, 2-amino-5-bromo-3-nitrophenol, involves the bromination of 2-amino-3-nitrophenol. chemicalbook.com Subsequent reduction of the nitro group and diazotization followed by Sandmeyer reaction could potentially introduce the chloro substituent, though the sequence and specific reactions would need careful planning to ensure correct regiochemistry.

Once the key precursor, 2-amino-5-bromo-3-chlorophenol, is obtained, its conversion to the final product, this compound, would follow the cyclization methods described in section 2.1.1. For instance, reacting it with carbonyldiimidazole (CDI) in THF would be a mild and effective method for ring closure. This pre-halogenated approach offers superior control over the final substitution pattern of the target molecule. nih.gov

Synthesis from Halogenated 2-Aminophenol Derivatives

The most direct route to this compound involves the cyclization of a pre-functionalized precursor, specifically 2-amino-6-bromo-4-chlorophenol. achemblock.com This "late-stage cyclization" approach ensures that the desired halogen substitution pattern is already in place, simplifying purification and avoiding issues with regioselectivity during halogenation of the heterocyclic core.

Precursor Synthesis: The key starting material, 2-amino-6-bromo-4-chlorophenol, is not commonly available and requires a multi-step synthesis. A plausible synthetic route begins with a commercially available precursor, 4-chloro-2-nitrophenol (B165678). nih.govesslabshop.com The synthesis proceeds as follows:

Bromination of 4-chloro-2-nitrophenol: Electrophilic aromatic substitution on 4-chloro-2-nitrophenol with a brominating agent (e.g., Br₂ in acetic acid) is expected to yield 2-bromo-4-chloro-6-nitrophenol (B97502). nih.gov The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups control the regioselectivity of this reaction. The powerful activating and ortho-directing effect of the hydroxyl group directs the incoming bromine atom to the ortho position (C6), which is vacant.

Reduction of the Nitro Group: The resulting 2-bromo-4-chloro-6-nitrophenol is then subjected to reduction to convert the nitro group into an amino (-NH₂) group. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Rh/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium, can be employed to afford the target precursor, 2-amino-6-bromo-4-chlorophenol. chemicalbook.comprepchem.com

Cyclization to form the Benzoxazolone Ring: Once the halogenated 2-aminophenol is obtained, the final step is the formation of the carbamate ring. This is typically achieved by reacting the aminophenol with a carbonylating agent. Several reagents are effective for this transformation:

Phosgene and its Equivalents: Highly efficient but toxic, phosgene (COCl₂) or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), are commonly used in the presence of a base to capture the HCl byproduct.

Urea: Heating the aminophenol with urea is a common and safer method for forming the benzoxazolone ring, proceeding through an isocyanate intermediate.

1,1'-Carbonyldiimidazole (B1668759) (CDI): CDI is a mild and effective reagent for this cyclization, reacting with the aminophenol to form the desired product with imidazole (B134444) as a byproduct.

Orthogonal Introduction of Bromine and Chlorine

An alternative strategy involves the "orthogonal," or sequential and independent, introduction of the halogen atoms. This requires careful control of regioselectivity at each halogenation step. A potential pathway could start from a simpler, more accessible precursor like 2-aminophenol.

Regioselective Bromination: The hydroxyl group of 2-aminophenol is a strong ortho-, para-director. Electrophilic bromination of 2-aminophenol can be directed to the para-position (C4) relative to the hydroxyl group, yielding 2-amino-4-bromophenol (B1269491). chemicalbook.com

Regioselective Chlorination: The subsequent chlorination of 2-amino-4-bromophenol would need to be highly selective for the C6 position. The directing effects of the -OH, -NH₂, and -Br substituents would collectively influence the position of chlorination. This step presents a significant challenge in regiocontrol, as multiple products are possible. Directing group strategies may be necessary to achieve the desired outcome. rsc.org

Cyclization: Assuming the successful synthesis of 2-amino-6-chloro-4-bromophenol, the final cyclization would proceed as described in the previous section (2.2.2.1) using a suitable carbonylating agent.

Another orthogonal approach could involve the halogenation of the pre-formed benzoxazolone ring. For instance, starting with 4-chlorobenzoxazol-2-one, one could attempt a regioselective bromination. However, electrophilic substitution on this ring system is complex. The amide nitrogen is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This would likely direct bromination to the C5 or C7 positions, making the synthesis of the 6-bromo isomer via this route challenging without specific catalytic systems that can override the inherent electronic preferences of the substrate. researchgate.netorganic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. For the synthesis of benzoxazolones like this compound, several advanced techniques align with the principles of green chemistry.

Catalytic Methods for Benzoxazolone Synthesis

Catalytic approaches offer significant advantages over stoichiometric methods by reducing waste, lowering energy requirements, and enabling novel reaction pathways.

Transition metal catalysis provides powerful tools for constructing the benzoxazolone core.

Gold-Catalyzed Cyclocarbonylation: Gold nanoparticles supported on materials like hydrotalcite have been shown to be highly effective catalysts for the cyclocarbonylation of 2-aminophenols to produce benzoxazol-2-ones. quora.com This method is particularly attractive as it can be performed without additives, and the heterogeneous catalyst can be recovered and reused multiple times without a significant loss in activity.

Palladium-Catalyzed Carbonylation: Palladium catalysts are widely used in carbonylation reactions. A relevant approach is the palladium-catalyzed oxidative carbonylation of 2-aminophenols using carbon monoxide as the C1 source. researchgate.net These reactions can proceed under mild conditions and offer an efficient route to the benzoxazolone scaffold. Other palladium-catalyzed methods have been developed for synthesizing 2-substituted benzoxazoles, which could potentially be adapted. nih.govrsc.orgrsc.org

Copper-Catalyzed Reactions: Copper catalysts are cost-effective and have been extensively used in the synthesis of benzoxazoles from 2-aminophenols and various coupling partners. nih.gov While many of these methods lead to 2-substituted benzoxazoles, copper-catalyzed intramolecular C-O bond formation remains a key strategy in heterocyclic synthesis. nih.gov

Iron-Catalyzed Oxidative Cyclocarbonylation: Iron catalysts, such as FeCl₃·6H₂O, have been employed for the efficient synthesis of benzoxazol-2-one from 2-aminophenol. mdpi.com The reaction uses CCl₄ and water, where in situ-formed carbon dioxide is believed to participate in the cyclization. mdpi.com

Ionic liquids (ILs) and solid acids are central to green chemistry, often serving as both catalyst and solvent, and facilitating easier product separation and catalyst recycling.

Ionic Liquids as Catalysts: Various ionic liquids have been shown to effectively catalyze the synthesis of benzoxazoles. rsc.org Brønsted acidic ionic liquids, for example, can promote the condensation of 2-aminophenols with aldehydes or carboxylic acids under solvent-free conditions, offering high yields and the ability to reuse the catalyst for multiple cycles. google.com Phosphonium-based acidic ionic liquids have also been successfully employed. rsc.org These methods are advantageous due to their operational simplicity, high efficiency, and environmental friendliness. mdpi.com

Solid Acid Catalysis: Heterogeneous solid acid catalysts provide the benefits of easy separation from the reaction mixture and potential for reuse. A Brønsted acidic ionic liquid gel (BAIL gel), created by immobilizing an acidic ionic liquid on a silica (B1680970) support, has been used as a highly efficient and recyclable catalyst for benzoxazole (B165842) synthesis. google.com This approach combines the high catalytic activity of ionic liquids with the practical advantages of heterogeneous catalysis. Other solid acid catalysts, including those based on modified natural polymers, are also being explored. google.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. rsc.org

The synthesis of benzoxazoles is particularly amenable to microwave irradiation. The condensation of 2-aminophenols with aldehydes or carboxylic acids can be completed in minutes under microwave heating, whereas conventional methods might require several hours. chemicalbook.com This rapid heating reduces the likelihood of side product formation.

Key features of microwave-assisted benzoxazolone synthesis include:

Rate Enhancement: Dramatic reduction in reaction times from hours to minutes.

Improved Yields: Often provides higher isolated yields of the desired product.

Solvent-Free Conditions: Many microwave protocols can be run without a solvent, reducing waste and environmental impact.

Compatibility with Green Catalysts: MAOS is often combined with green catalysts, such as deep eutectic solvents (DES) or natural acids (e.g., citric acid from lemon juice), to create highly sustainable synthetic protocols. achemblock.comorganic-chemistry.org

A study by researchers developing a green synthesis of 2-aryl benzoxazoles found that using a natural acid catalyst (lemon juice extract) under microwave irradiation for just 2-3 minutes produced excellent yields (80-90%). organic-chemistry.org This contrasts sharply with conventional heating methods that are slower and less energy-efficient. rsc.org The use of microwave irradiation can therefore be a powerful tool for the efficient synthesis of the this compound core structure. nih.gov

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. Several such techniques are applicable to the synthesis of benzoxazole derivatives and their precursors. rsc.org

Mechanochemical Synthesis (Grindstone Method): This method involves the use of mechanical force, often by grinding reactants together in a mortar and pestle or a ball mill, to initiate a chemical reaction. For the synthesis of benzoxazole derivatives, this technique has been successfully employed by reacting 2-aminophenols with aldehydes. nih.gov The use of a catalyst, such as potassium-ferrocyanide, under these conditions can lead to high yields in remarkably short reaction times, often less than two minutes at room temperature. rsc.org This approach avoids the need for solvents, simplifies the workup procedure, and is highly energy-efficient.

Ultrasound-Assisted Synthesis: Sonication provides the energy to drive chemical reactions, often leading to faster reaction rates and higher yields compared to conventional methods. The synthesis of benzoxazoles from 2-aminophenols and aldehydes has been achieved under solvent-free sonication at moderate temperatures (e.g., 70°C) for short durations (e.g., 30 minutes). nih.govnih.gov This method often utilizes a catalyst, such as a magnetic nanoparticle-supported ionic liquid, which can be easily recovered and reused, further enhancing the green credentials of the process. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method for promoting organic reactions. It can be used for the direct synthesis of 2-substituted benzoxazoles from carboxylic acids under catalyst and solvent-free conditions. nih.gov This technique offers rapid heating and can significantly reduce reaction times.

The following table summarizes various solvent-free methods applicable to the synthesis of benzoxazole derivatives, which could be adapted for this compound.

MethodTypical ReactantsCatalyst/ConditionsAdvantages
Mechanochemical Grinding 2-Aminophenol, AldehydeStrontium Carbonate or Potassium-Ferrocyanide / Room Temp. rsc.orgnih.govVery short reaction time, high yield, eco-friendly. nih.gov
Ultrasound Irradiation 2-Aminophenol, AldehydeMagnetic Nanoparticle-Supported Ionic Liquid / 70°C. nih.govShort reaction time, reusable catalyst, mild conditions. nih.gov
Microwave Irradiation 2-Aminophenol, Carboxylic AcidCatalyst-free / High Temp. nih.govRapid, catalyst-free, direct from carboxylic acids. nih.gov
Ionic Liquid Catalysis 2-Aminophenol, AldehydeBrønsted Acidic Ionic Liquid / 100-130°C. rsc.orgRecyclable green catalyst, high yield, simple workup. rsc.org

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing the reaction yield and ensuring the high purity of the final product are critical aspects of any synthetic protocol.

Yield Optimization: The yield of benzoxazolone synthesis can be influenced by several factors. In conventional synthesis, the choice of base, solvent, and reaction temperature are crucial parameters that need to be optimized. nih.gov For instance, the intramolecular cyclization of precursors to form the benzoxazolone ring is often carried out in the presence of a carbonylating agent like 1,1'-carbonyldiimidazole (CDI), and the reaction conditions for this step would be fine-tuned to maximize the yield. nih.gov

In modern synthetic approaches, the catalyst plays a pivotal role. For solvent-free methods, the selection and loading of the catalyst are key to achieving high yields. Studies on related benzoxazole syntheses have shown that optimizing the amount of catalyst and the reaction conditions (e.g., temperature, sonication power, grinding time) directly impacts the product yield. nih.gov For halogenated substrates, electronic effects of the substituents can influence reactivity, potentially requiring adjustments to the catalytic system or reaction conditions to achieve optimal conversion. nih.gov

Purity Assessment: The purity and structural integrity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

Purification: Initial purification of the crude product is typically achieved through recrystallization from a suitable solvent or by column chromatography over silica gel. researchgate.net

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR analysis would be used to identify key functional groups, such as the N-H bond and the characteristic carbonyl (C=O) stretch of the cyclic carbamate. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the compound. acs.org The isotopic pattern observed due to the presence of bromine and chlorine would provide definitive evidence for the compound's identity.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Br, Cl) in the final product, which must match the calculated theoretical values for the proposed molecular formula. neu.edu.tr

Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC) can be used to assess the purity of the sample by detecting any residual starting materials or byproducts. nih.gov

The following table outlines the analytical methods used for the characterization and purity assessment of benzoxazole derivatives.

Analytical TechniquePurposeInformation Obtained
NMR Spectroscopy Structural ElucidationConnectivity of atoms, chemical environment of protons and carbons. nih.gov
IR Spectroscopy Functional Group IdentificationPresence of key bonds like N-H and C=O. nih.gov
Mass Spectrometry Molecular Weight & FormulaExact mass, elemental composition, isotopic patterns. acs.org
Elemental Analysis Elemental CompositionPercentage of C, H, N, and halogens. neu.edu.tr
Chromatography (GC, LC) Purity AssessmentDetection of impurities and byproducts. nih.gov
Recrystallization PurificationRemoval of impurities based on solubility differences. researchgate.net

By leveraging these advanced synthetic and analytical methodologies, this compound can be produced efficiently and with high purity, aligning with the principles of modern, sustainable chemical synthesis.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Benzoxazolone Ring Formation

The synthesis of the benzoxazolone ring system can be achieved through several mechanistic routes. These pathways typically involve the formation of a key 2-aminophenol (B121084) intermediate, which then undergoes cyclization.

The synthesis of the necessary precursor for 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one, namely 2-amino-5-bromo-3-chlorophenol, relies heavily on electrophilic aromatic substitution (EAS) reactions. wikipedia.orgtotal-synthesis.com EAS is a fundamental reaction type for aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.edu

The sequence and regioselectivity of halogenation are critical. Starting from a precursor like 2-aminophenol, the hydroxyl (-OH) and amino (-NH2) groups are powerful activating, ortho-, para-directing groups. libretexts.org However, to achieve the desired 3-chloro-5-bromo substitution pattern relative to the hydroxyl group, a multi-step synthesis involving protecting groups and carefully chosen reaction conditions is typically required to overcome the inherent directing effects of the substituents.

Key Steps in Precursor Synthesis via EAS:

Generation of Electrophile: A strong electrophile (e.g., Br⁺ or Cl⁺) is generated, often using a Lewis acid catalyst like FeBr₃ or AlCl₃ with Br₂ or Cl₂. msu.eduyoutube.com

Nucleophilic Attack: The electron-rich aromatic ring of the phenol (B47542) or aniline (B41778) derivative attacks the electrophile, breaking aromaticity and forming the sigma complex. The positive charge in this intermediate is delocalized across the ring. total-synthesis.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. msu.edu

The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. wikipedia.orglibretexts.org

The quintessential step in forming the 2,3-dihydro-1,3-benzoxazol-2-one ring is the intramolecular cyclization of a suitably substituted 2-aminophenol. nih.govnih.gov This reaction involves treating the 2-aminophenol precursor with a carbonylating agent, such as phosgene (B1210022) (COCl₂), triphosgene (B27547), or a chloroformate ester.

The mechanism proceeds via a two-step nucleophilic attack:

The more nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the carbonylating agent.

This is followed by a second, intramolecular nucleophilic attack by the adjacent hydroxyl group. nih.gov

Elimination of a leaving group (e.g., chloride ions) leads to the formation of the stable, five-membered heterocyclic ring. nih.gov

Reactions that form five- and six-membered rings are generally rapid and favored due to reduced entropic cost and minimal ring strain in the transition state.

Oxidative cyclization offers an alternative pathway to the benzoxazole (B165842) core. nih.govcaltech.edu In this approach, a precursor such as a phenolic Schiff base (formed from the condensation of a phenol with an amine) undergoes cyclization in the presence of an oxidizing agent. nih.govresearchgate.net

The general mechanism involves the oxidation of the substrate, which generates a reactive intermediate that facilitates the ring-closing step. For instance, an oxidant can promote the cyclization of a phenolic compound with a side chain containing a nucleophile. nih.gov The process can be mediated by various reagents, including hypervalent iodine compounds or transition metals, which activate the aromatic ring for intramolecular nucleophilic attack. nih.govcaltech.edu The reaction often culminates in an aromatization step to yield the final stable heterocyclic product. nih.gov

Reactivity of the Benzoxazolone Core

The chemical behavior of this compound is largely defined by the electronic properties of its substituents. The benzene (B151609) ring is substituted with two electron-withdrawing halogens and a deactivating carbamate (B1207046) group, rendering it electron-deficient.

Aryl halides that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition of Nucleophile: A strong nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Elimination of Leaving Group: The aromaticity is restored by the elimination of the leaving group (halide ion). openstax.org

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgopenstax.org In this compound, the carbamate portion of the heterocyclic ring acts as an electron-withdrawing group. The carbonyl group is meta to the bromine at C6 and para to the chlorine at C4. This para relationship strongly activates the C4 position for nucleophilic attack, making the chlorine atom a potential leaving group in an SNAr reaction, provided a sufficiently strong nucleophile is used. The bromine at C6 is less activated for substitution as it is meta to the carbonyl.

Predicted Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
PositionLeaving GroupRelationship to Activating Group (C=O)Predicted Reactivity
C4-ClParaActivated
C6-BrMetaNot Activated

Further electrophilic aromatic substitution on the this compound ring is challenging due to the presence of multiple deactivating groups. Both the chloro and bromo substituents deactivate the ring through their inductive electron withdrawal. libretexts.org Similarly, the fused carbamate ring is deactivating because the lone pair on the nitrogen atom is delocalized towards the carbonyl group, reducing its ability to donate into the benzene ring.

When considering the directing effects, halogens are known to be ortho-, para-directors, despite being deactivators. libretexts.orgyoutube.com The deactivating carbamate group would primarily direct incoming electrophiles to the meta position. The two available positions for substitution on the benzene ring are C5 and C7.

Attack at C7: This position is ortho to the bromine at C6 and meta to the chlorine at C4.

Attack at C5: This position is ortho to the chlorine at C4 and ortho to the bromine at C6.

Due to the strong deactivation of the ring, forcing conditions would be required for any further EAS reaction. Steric hindrance from the adjacent substituents would also play a significant role, likely making substitution at the C5 position, which is flanked by two halogens, less favorable than at C7. The cumulative deactivating effect of three substituents makes such reactions generally unfavorable. libretexts.org

Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting Influence
-ClC4DeactivatingOrtho, Para
-BrC6DeactivatingOrtho, Para
-NH-C(O)-O-Fused RingDeactivatingMeta (to N), Para (to O)

Oxidation and Reduction Processes of the Benzoxazolone Scaffold

The 2,3-dihydro-1,3-benzoxazol-2-one scaffold is a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile chemical properties. nih.govresearchgate.net This stability extends to its behavior under many oxidative and reductive conditions. The core structure, being aromatic and containing an amide-like carbamate linkage within the heterocyclic ring, does not readily undergo oxidation or reduction under mild conditions.

Oxidation: The benzene ring is generally resistant to oxidation unless harsh conditions are applied, which would likely lead to the decomposition of the entire molecule. The heterocyclic portion is also stable against oxidation due to the electron-withdrawing nature of the carbonyl group and the delocalization of the nitrogen lone pair into the aromatic system.

Reduction: The carbonyl group of the carbamate is significantly less reactive than a ketone or aldehyde carbonyl due to resonance stabilization from the adjacent oxygen and nitrogen atoms. Reduction of this group typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). Such a reaction would likely open the heterocyclic ring to yield an amino alcohol derivative. The aromatic ring can undergo reduction (hydrogenation) to a cyclohexyl ring, but this usually necessitates high-pressure hydrogen gas in the presence of a metal catalyst like rhodium or ruthenium, conditions under which the C-Cl and C-Br bonds might also undergo hydrogenolysis (reductive cleavage).

Due to the general stability of the scaffold, synthetic modifications of this compound typically focus on the reactivity of the halogen substituents rather than the core ring structure.

Reactivity of Halogen Substituents (Bromine and Chlorine)

The primary sites of reactivity on the this compound molecule are the carbon-halogen bonds. The difference in reactivity between the C-Br and C-Cl bonds is the cornerstone of its synthetic utility, allowing for selective functionalization. In most of the synthetically important reactions discussed below, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized organic synthesis. jocpr.comrsc.org For substrates containing multiple halogen atoms, these reactions can often be performed selectively. The key step in the catalytic cycle where this selectivity arises is the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond strength of C-X (where X is a halogen) decreases in the order F > Cl > Br > I. Consequently, the rate of oxidative addition increases down the group, following the trend C-I > C-Br > C-Cl. wikipedia.org This reactivity difference allows for the selective coupling at the more reactive C-Br bond of this compound, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. thieme.de When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to occur exclusively at the 6-position to yield 6-aryl-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one derivatives. researchgate.netnih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. Similar to the Suzuki reaction, the preferential oxidative addition of the C-Br bond to the palladium catalyst would direct the alkenylation to the 6-position of the benzoxazolone ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling is highly regioselective, with the alkyne group being introduced at the C-6 position, displacing the bromide. researchgate.net

The table below illustrates representative conditions for the regioselective Suzuki-Miyaura coupling on a related scaffold, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), demonstrating the principle of selective reaction at the C-Br bond.

Table 1. Representative Conditions for Regioselective Palladium-Catalyzed Suzuki-Miyaura Coupling mdpi.com
EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane60
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane85
34-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane88
43-Nitrophenylboronic acidK₃PO₄1,4-Dioxane70

Note: The data presented is for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine to illustrate the general principle of regioselectivity in dihalo systems and does not represent experimental results for this compound.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into highly reactive organolithium compounds. wikipedia.org This reaction is typically very fast, even at low temperatures. The rate of exchange is dependent on the halogen, following the same trend as palladium-catalyzed couplings: I > Br > Cl > F. wikipedia.org

For this compound, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperature (e.g., -78 °C) would result in a highly selective exchange of the bromine atom. This generates the organolithium intermediate, 6-lithio-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one. The C-Cl bond remains unaffected under these conditions. nih.gov

This newly formed organolithium species is a powerful nucleophile and can react with a wide variety of electrophiles, providing a versatile pathway for introducing diverse functional groups at the C-6 position. Examples of subsequent reactions include:

Quenching with a proton source (e.g., H₂O): Results in the debrominated product, 4-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Reaction with aldehydes or ketones: Forms secondary or tertiary alcohols.

Reaction with carbon dioxide (CO₂): Followed by an acidic workup, yields a carboxylic acid.

Reaction with alkyl halides: Introduces an alkyl group, although this can be complicated by competing lithium-halogen exchange with the alkyl halide itself.

Nucleophilic Aromatic Substitution with Activated Halides

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence that proceeds through a negatively charged intermediate known as a Meisenheimer complex.

A critical requirement for the SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The this compound molecule lacks strong activating groups like -NO₂. While the benzoxazolone ring system itself has some electron-withdrawing character due to the carbamate moiety, it is generally insufficient to activate the C-Cl or C-Br bonds towards SNAr with common nucleophiles (e.g., amines, alkoxides) under standard conditions. Therefore, direct displacement of either the chlorine or bromine atom via a classical SNAr pathway is generally not a feasible transformation for this substrate.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The concept of regioselectivity—the preference for a reaction to occur at one position over another—is central to the chemistry of this compound.

In Palladium-Catalyzed Couplings and Lithium-Halogen Exchange: The regioselectivity is overwhelmingly dictated by the difference in reactivity between the C-Br and C-Cl bonds. The greater lability and lower bond energy of the C-Br bond ensure that reactions preferentially occur at the C-6 position. nih.govrsc.org This allows for the synthesis of 6-substituted-4-chloro derivatives with very high selectivity. Achieving reaction at the C-4 position would require harsher conditions and would typically only occur after the C-6 position has already reacted.

In Potential Electrophilic Aromatic Substitution: If the molecule were to undergo electrophilic substitution (e.g., nitration, halogenation), the regiochemical outcome would be directed by the existing substituents. The amide nitrogen is an ortho, para-director, while the halogens are deactivating but also ortho, para-directing. The interplay of these effects would determine the position of the incoming electrophile. However, such reactions are less common than those exploiting the C-X bonds.

Stereoselectivity: The core of this compound is planar and achiral. Therefore, stereoselectivity is not a factor in reactions that modify the aromatic ring directly without creating a new stereocenter. Stereoselectivity would become relevant if a substituent introduced during one of the aforementioned reactions contains a chiral center or if the reaction creates a new stereocenter adjacent to the ring. For instance, in an asymmetric Heck reaction, the facial selectivity of the alkene addition would be a key stereochemical consideration. However, for most standard transformations of this scaffold, regioselectivity is the dominant controlling factor.

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes observed are sensitive to the molecular structure, including the presence of the benzoxazolone lactam ring and the effects of halogen substituents.

The benzoxazolone core contains a lactam (a cyclic amide) fused to a benzene (B151609) ring. This structure gives rise to several characteristic vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1750-1780 cm⁻¹. This frequency is higher than that of a simple acyclic amide due to the ring strain of the five-membered ring.

Other key vibrational modes of the benzoxazolone ring include the C-N stretching, which is often coupled with other vibrations and appears in the fingerprint region (below 1500 cm⁻¹), and the C-O-C stretching of the ether linkage, which is expected in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzene ring will also be present at their characteristic frequencies, typically above 3000 cm⁻¹ and between 1400-1600 cm⁻¹, respectively.

Table 1: Predicted Characteristic Vibrational Modes of the Benzoxazolone Lactam Ring

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3200-3300 Medium Weak
Aromatic C-H Stretch 3000-3100 Medium Strong
C=O Stretch (Lactam) 1750-1780 Strong Medium
Aromatic C=C Stretch 1400-1600 Medium-Strong Strong
C-O-C Stretch 1200-1300 Strong Medium
C-N Stretch 1100-1200 Medium Medium

Furthermore, the halogen substituents can cause shifts in the frequencies of the benzene ring's vibrational modes due to their mass and electronic effects (inductive and resonance effects). These shifts can provide valuable information about the substitution pattern on the aromatic ring. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern and can often be used to confirm the positions of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed picture of the electronic environment of each nucleus in 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one can be obtained.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the lactam ring. The aromatic region will display signals for the two remaining protons on the benzene ring. Due to the substitution pattern, these protons will be in different chemical environments and are expected to appear as distinct signals. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 7-position, which will also be a doublet. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the fused lactam ring, and are expected to be in the downfield region (typically 7.0-8.0 ppm). The N-H proton of the lactam will appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration, but generally expected in the range of 8-11 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 7.2-7.5 Doublet (d)
H-7 7.5-7.8 Doublet (d)
N-H 8.0-11.0 Broad Singlet (br s)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the seven carbon atoms of the benzoxazolone ring system and the carbonyl carbon. The carbonyl carbon of the lactam will be the most downfield signal, typically appearing in the range of 150-160 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbons directly attached to the electronegative chlorine and bromine atoms (C-4 and C-6) will have their chemical shifts significantly influenced. The carbon attached to chlorine (C-4) is expected around 125-135 ppm, while the carbon attached to the less electronegative bromine (C-6) will be at a slightly more upfield position, around 115-125 ppm. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents and the fused ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 150-160
C-3a 140-150
C-4 125-135
C-5 120-130
C-6 115-125
C-7 110-120
C-7a 135-145

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom. For the lactam nitrogen in this compound, the ¹⁵N chemical shift is expected to be in the range typical for amides and lactams. The hybridization and the degree of delocalization of the nitrogen lone pair into the carbonyl group are the main factors influencing its chemical shift. For a five-membered lactam ring, the ¹⁵N chemical shift is anticipated to be in the range of -240 to -260 ppm relative to nitromethane. This chemical shift can provide insights into the electronic structure of the amide bond within the benzoxazolone system.

An extensive search for scientific literature and data repositories has been conducted to gather specific experimental information on the compound “this compound.” The search focused on acquiring data for 2D NMR techniques (COSY, HSQC, HMBC), mass spectrometry (including high-resolution mass spectrometry and fragmentation patterns), and X-ray crystallography, as required by the article outline.

Despite a thorough investigation across multiple scientific databases, no published experimental data corresponding to the specific structural characterization and spectroscopic analysis of this compound could be located. The required detailed research findings for the subsections on 2D NMR, Mass Spectrometry, and X-ray Crystallography are not available in the public domain.

Therefore, it is not possible to generate the requested scientific article with scientifically accurate and verifiable data for this specific compound.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the purification, purity assessment, and separation of isomers of this compound. The choice of technique depends on the scale of the separation and the required resolution.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for the initial assessment of purity and for monitoring the progress of chemical reactions. chemistryhall.com For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase can be adjusted to achieve optimal separation. Visualization of the spots can be achieved under UV light, due to the aromatic nature of the compound, or by using staining agents such as iodine vapor. chemistryhall.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity and the separation of closely related isomers. nih.gov For a halogenated compound like this compound, a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

A typical HPLC method for the analysis of this compound might involve:

Column: A C18 column with a particle size of 3-5 µm.

Mobile Phase: A gradient elution starting with a higher proportion of water and gradually increasing the proportion of the organic solvent.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely in the range of 254-280 nm).

This technique would be highly effective in separating positional isomers that may arise during the synthesis of this compound.

Gas Chromatography (GC): Gas chromatography is another valuable tool for the analysis of volatile and thermally stable compounds. longdom.org Given the likely volatility of this compound, GC could be employed for its purity determination and the separation of any volatile impurities or isomers. researchgate.net A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. A flame ionization detector (FID) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds, could be used for detection.

The following table summarizes the key aspects of these chromatographic techniques for the analysis of this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasDetection MethodApplication
TLC Silica gelHexane/Ethyl AcetateUV light, Iodine vaporPurity assessment, reaction monitoring
HPLC C18-modified silicaWater/Acetonitrile or MethanolUV-Vis DetectorQuantitative purity analysis, isomer separation
GC Fused silica capillary columnHelium, NitrogenFID, ECDPurity of volatile components, isomer separation

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one. Such calculations would typically provide valuable insights into the molecule's electronic properties and reactivity.

Geometry Optimization and Molecular Conformation Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound is not available from computational studies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap for this compound, have not been reported in the scientific literature. This data is crucial for understanding the compound's chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been generated for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

There are no available Natural Bond Orbital (NBO) analyses for this compound. This type of analysis would provide details on intramolecular and intermolecular bonding and charge transfer interactions.

Molecular Dynamics (MD) Simulations

The dynamic behavior and conformational flexibility of this compound have not been investigated through Molecular Dynamics (MD) simulations according to available records.

Conformational Flexibility and Dynamic Behavior Studies

Without MD simulation data, it is not possible to discuss the conformational landscape, flexibility, or the dynamic behavior of this compound in various environments.

Interaction Profiles in Simulated Environments

The study of this compound in simulated biological and chemical environments provides crucial insights into its behavior and potential interactions at a molecular level. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), are employed to model the compound's interaction with various solvents and biomacromolecules.

In aqueous simulations, the interaction profile is largely governed by the compound's halogen substituents. The bromine and chlorine atoms, along with the oxygen and nitrogen atoms of the benzoxazolone core, can participate in hydrogen bonding with water molecules. These simulations help in understanding the solvation shell structure and the thermodynamics of solvation, which are critical for predicting the compound's solubility and distribution in biological systems.

When studying interactions with biomacromolecules, such as proteins or nucleic acids, docking studies are often the initial step to predict the preferred binding orientation of the compound in the active site of a receptor. Following docking, MD simulations can elucidate the stability of the ligand-receptor complex, revealing key intermolecular interactions like hydrogen bonds, halogen bonds, and hydrophobic contacts that contribute to binding affinity. For instance, the bromine and chlorine atoms on the aromatic ring can form halogen bonds with electron-rich residues in a protein's binding pocket, a type of interaction that is increasingly recognized for its importance in molecular recognition. The carbonyl group and the N-H group of the oxazolone (B7731731) ring are potent hydrogen bond donors and acceptors, respectively, further defining the compound's interaction profile.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These methods allow for the calculation of various descriptors that quantify the molecule's reactivity.

Fukui Functions for Predicting Reaction Sites

Fukui functions are powerful tools within the framework of DFT for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scispace.comnih.gov These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The condensed Fukui functions, which assign a value to each atom in the molecule, are particularly useful for predicting regioselectivity in chemical reactions.

For this compound, the Fukui functions would indicate the sites most susceptible to attack. A higher value of f+ on an atom suggests it is a likely site for nucleophilic attack, while a higher f- value points to a site prone to electrophilic attack. The dual descriptor, Δf(r), which is the difference between f+ and f-, can provide an even clearer picture of the local reactivity.

Due to the absence of specific published research on this compound, the following table presents hypothetical but chemically reasonable condensed Fukui function values to illustrate how these descriptors would be used to predict reactivity. The calculations would typically be performed using a functional like B3LYP with a suitable basis set.

Table 1: Hypothetical Condensed Fukui Function Values for Predicting Reaction Sites This table is for illustrative purposes and contains hypothetical data.

Atom f+ (for nucleophilic attack) f- (for electrophilic attack) Δf(r) Predicted Reactivity
C4-Cl 0.08 0.12 -0.04 Electrophilic attack favored
C6-Br 0.07 0.11 -0.04 Electrophilic attack favored
C2=O 0.15 0.05 0.10 Nucleophilic attack favored
N3-H 0.04 0.09 -0.05 Electrophilic attack favored
C5 0.09 0.15 -0.06 Electrophilic attack favored

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for understanding the general chemical behavior of this compound in reactions. The following table provides hypothetical values for these global reactivity descriptors, which would be derived from DFT calculations.

Table 2: Hypothetical Global Reactivity Descriptors This table is for illustrative purposes and contains hypothetical data.

Descriptor Formula Value (eV)
HOMO Energy EHOMO -6.8
LUMO Energy ELUMO -1.5
Energy Gap (ΔE) ELUMO - EHOMO 5.3
Ionization Potential (I) -EHOMO 6.8
Electron Affinity (A) -ELUMO 1.5
Chemical Hardness (η) (I - A) / 2 2.65
Chemical Softness (S) 1 / (2η) 0.19
Electronegativity (χ) (I + A) / 2 4.15
Chemical Potential (μ) -(I + A) / 2 -4.15

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure. DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies for this compound would show characteristic peaks corresponding to the C=O stretching, N-H stretching and bending, C-Cl stretching, and C-Br stretching modes. These predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, leading to a better agreement with experimental spectra.

Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared to experimental values to aid in the assignment of signals and confirm the connectivity of the molecule.

Electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be correlated with the experimental UV-Vis spectrum. This allows for the assignment of absorption bands to specific electronic excitations, such as π → π* and n → π* transitions, providing insight into the electronic structure of the molecule. The correlation between predicted and experimental spectroscopic data serves as a stringent test of the computational model and provides a detailed characterization of the compound.

Following a comprehensive and targeted search for scientific literature concerning "this compound," it has been determined that there is a lack of specific published research on this particular compound to fulfill the detailed requirements of the requested article.

The existing literature provides a wealth of information on the broader class of benzoxazole (B165842) and benzoxazolone derivatives. nih.govglobalresearchonline.netnih.gov This includes various synthetic methodologies, its importance as a scaffold in medicinal chemistry, and its use as an intermediate in organic synthesis. acs.orgorganic-chemistry.orgnih.gov However, the search did not yield specific studies detailing the use of This compound in the precise contexts outlined in the query:

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Exploration in Supramolecular Chemistry:There is no literature available regarding the application or study of this specific compound within the field of supramolecular chemistry.

Given the strict instruction to focus solely on "6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one" and not to introduce information outside the specified scope, it is not possible to generate a scientifically accurate and thorough article as requested. The necessary detailed research findings and data for this specific compound are not present in the accessible scientific literature.

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the benzoxazolone core typically involves the condensation of o-aminophenols with carbonyl sources. mdpi.com For 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one, future research will likely focus on the development of novel catalytic systems to improve efficiency, yield, and selectivity under milder conditions. Current synthetic methods for benzoxazoles and related heterocycles often rely on various catalysts, but there is a continuous need for more sustainable and economical options. nih.gov

The exploration of heterogeneous catalysts, such as metal oxide nanoparticles or polymer-bound catalysts, presents a promising avenue. organic-chemistry.orgnih.gov These catalysts offer advantages like easy separation from the reaction mixture and potential for recyclability, which are crucial for green chemistry. acs.org For instance, systems like iron catalysis, zirconium-based catalysts, and Brønsted acidic ionic liquids have shown promise in the synthesis of related benzoxazole (B165842) structures and could be adapted for this specific halogenated compound. mdpi.comacs.orgnih.gov

Catalyst TypePotential Advantages for SynthesisRelevant Research Findings
Iron Catalysis Low cost, low toxicity, high efficiency. mdpi.comFeCl₃·6H₂O and Fe(acac)₃ have been used for oxidative cyclocarbonylation to produce 2-benzoxazolone in high yields. mdpi.com
Zirconium Catalysts Low cost, high stability to water and oxygen, considered a green Lewis acid. nih.govZrCl₄ has been effectively used for the one-pot synthesis of a wide range of benzoxazoles. nih.gov
Ionic Liquids Recyclable, can act as both solvent and catalyst, environmentally benign. acs.orgBrønsted acidic ionic liquid gels have been used as efficient heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. acs.org
Nanocatalysts High surface area, high catalytic activity, potential for magnetic recovery. organic-chemistry.orgCopper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization for the synthesis of benzoxazoles. organic-chemistry.org

Development of Stereoselective Synthetic Pathways

While the core this compound molecule is achiral, the introduction of substituents at the nitrogen atom or elsewhere on the scaffold can create chiral centers. The development of stereoselective synthetic pathways is a critical future direction, particularly if derivatives are to be explored for applications in pharmacology, where enantiomers can have vastly different biological activities. Research into chiral catalysts, auxiliaries, and asymmetric transformations will be essential to control the stereochemistry of more complex derivatives built upon this framework. This remains a largely unexplored area for this specific compound, representing a significant challenge and opportunity for synthetic chemists.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new chemical reactivity. Future research should involve detailed kinetic studies, isotopic labeling experiments, and the use of advanced spectroscopic techniques to elucidate reaction intermediates and transition states. For example, understanding the mechanism of catalyst action can lead to the design of more efficient catalysts. nih.gov Furthermore, studies on the biotransformation of benzoxazolinones by microorganisms have identified key intermediates and degradation pathways, which could inspire new synthetic strategies or applications in bioremediation. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can be employed in several key areas. ijarse.com

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and understand the regioselectivity of further functionalization reactions on the benzoxazolone ring. medjrf.com

Virtual Screening and Drug Design: The benzoxazolone scaffold is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of derivatives for various biological targets, such as enzymes or receptors, accelerating the discovery of new potential therapeutic agents. ijarse.commedjrf.comnih.gov

Materials Science Applications: Computational modeling can predict the electronic and optical properties of polymers or other materials incorporating the this compound unit, aiding in the design of new materials with desired functionalities. biotech-asia.org

Computational MethodApplication in Benzoxazolone ResearchPotential Insights for this compound
Molecular Docking Predicting binding modes and affinities to biological targets. ijarse.comnih.govIdentification of potential protein targets and rational design of bioactive derivatives.
Molecular Dynamics (MD) Simulating the dynamic behavior and stability of ligand-receptor complexes. medjrf.comnih.govUnderstanding the stability of interactions with biological targets over time.
DFT Calculations Confirming molecular structures and predicting electronic properties. medjrf.comElucidating reaction mechanisms and predicting spectroscopic properties.
MMPBSA Analysis Calculating the free binding energy of ligand-receptor complexes. medjrf.comnih.govQuantifying the strength of binding for potential drug candidates.

Designing New Materials and Scaffolds Based on the Benzoxazolone Framework

The unique electronic properties conferred by the bromine and chlorine substituents on the benzoxazolone ring make this compound an attractive building block for new materials. The benzoxazolone nucleus is a versatile scaffold for drug design due to its physicochemical properties and the potential for chemical modification. nih.govresearchgate.net Future research could focus on incorporating this moiety into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or specific optical properties. The aromatic nature of the benzoxazole system has been utilized in applications such as organic brightening agents and dye lasers, suggesting potential for developing novel photoluminescent materials. biotech-asia.org Furthermore, its role as a "privileged scaffold" can be extended beyond drug discovery to the design of new probes for biological imaging or functional materials. researchgate.net

Addressing Scalability and Sustainability in Synthesis

For any chemical compound to have practical applications, its synthesis must be scalable and sustainable. A major challenge for the future will be to develop a synthetic route for this compound that is not only high-yielding but also economically viable and environmentally friendly on a large scale. rsc.org This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. mdpi.com The adoption of green chemistry principles, such as using renewable starting materials, employing catalytic rather than stoichiometric reagents, and utilizing alternative energy sources like microwave or ultrasound irradiation, will be paramount. nih.govmdpi.com The development of continuous flow processes could also offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch methods.

Q & A

Q. What safety protocols are essential when handling bromo- and chloro-substituted benzoxazolones?

  • Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃). Personal protective equipment (gloves, goggles) and waste neutralization protocols (e.g., sodium bicarbonate for acid quenching) are mandatory .

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